(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester
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Overview
Description
(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester is a complex organic compound featuring an imidazole ring substituted with a trityl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles . The trityl group is introduced through a subsequent reaction, typically involving trityl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the trityl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole: Known for its anti-inflammatory and antifungal activities.
1,2,4-Triazole-containing compounds: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
(S)-2-Amino-3-(1-trityl-1H-imidazol-4-YL)-propionic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trityl group significantly enhances its stability and lipophilicity compared to other imidazole derivatives.
Properties
IUPAC Name |
methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVYWCBBVEEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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